molecular formula C11H13FO2 B13473274 Tert-butyl 3-fluorobenzoate CAS No. 831-34-5

Tert-butyl 3-fluorobenzoate

Cat. No.: B13473274
CAS No.: 831-34-5
M. Wt: 196.22 g/mol
InChI Key: ITVGDXUNRAYTFT-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluorobenzoate is an organic compound with the molecular formula C11H13FO2 It is a fluorinated ester, which means it contains a fluorine atom attached to a benzene ring and an ester functional group

Properties

CAS No.

831-34-5

Molecular Formula

C11H13FO2

Molecular Weight

196.22 g/mol

IUPAC Name

tert-butyl 3-fluorobenzoate

InChI

InChI=1S/C11H13FO2/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8/h4-7H,1-3H3

InChI Key

ITVGDXUNRAYTFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 3-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This novel protocol allows for the oxidation of the Csp3–H bond, cleavage of the C–CN bond, and formation of the C–O bond in one pot .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. These methods ensure high yields and purity of the product while minimizing waste and energy consumption.

Chemical Reactions Analysis

Chlorination with Phosphorus Trichloride (PCl₃)

Phosphorus trichloride efficiently converts tert-butyl 3-fluorobenzoate into 3-fluorobenzoyl chloride under optimized conditions. This reaction proceeds via cleavage of the ester group, replacing the tert-butyl moiety with a chlorine atom.

Key Findings:

  • Reaction Conditions :

    • Solvent: Acetonitrile (CH₃CN)

    • Temperature: 80°C

    • Atmosphere: Air or inert gas (N₂)

    • Equivalents of PCl₃: 0.667–1.0 equiv.

  • Yield Trends :

    Substituent on BenzoateYield (%)Reactivity Trend
    4-CF₃TraceLowest
    4-F32Intermediate
    H (unsubstituted)98Higher
    4-OCH₃67Highest
    Electron-rich esters (e.g., 4-OCH₃) react faster than electron-deficient ones (e.g., 4-CF₃ or 4-F) due to enhanced nucleophilic attack at the ester carbonyl group .
  • Mechanism :
    The reaction involves nucleophilic substitution, where PCl₃ acts as both a Lewis acid and a chlorinating agent. The tert-butyl group is displaced as tert-butyl chloride (or via tert-butanol intermediate), yielding the acyl chloride .

Hydrolysis to 3-Fluorobenzoic Acid

This compound undergoes hydrolysis under acidic or basic conditions to produce 3-fluorobenzoic acid.

Reaction Pathways:

  • Acidic Hydrolysis :
    Reagents: Concentrated HCl or H₂SO₄
    Products: 3-Fluorobenzoic acid + tert-butanol
    Conditions: Reflux in aqueous acid

  • Basic Hydrolysis :
    Reagents: NaOH or KOH
    Products: Sodium 3-fluorobenzoate + tert-butanol
    Conditions: Reflux in aqueous base

While specific kinetic data for this compound is not reported in the literature, analogous tert-butyl esters hydrolyze with rates dependent on steric and electronic effects. The electron-withdrawing fluorine substituent likely accelerates hydrolysis compared to non-fluorinated esters.

Substituent Effects on Reactivity

The position and nature of substituents significantly influence reaction outcomes:

  • Electron-Withdrawing Groups (e.g., F) :
    Reduce reactivity in ester cleavage reactions (e.g., chlorination with PCl₃) by destabilizing the transition state .

  • Alkyl vs. Aryl Esters :
    Alkyl esters (e.g., tert-butyl hexanoate) exhibit higher reactivity in chlorination (90% yield) compared to aryl esters like this compound (32% yield) .

Comparative Reactivity in Ester Cleavage

The table below summarizes the chlorination efficiency of tert-butyl esters with varying substituents:

Ester StructureReaction Time (h)Yield (%)
tert-Butyl benzoate (H)398
tert-Butyl 4-fluorobenzoate1532
tert-Butyl 4-OCH₃-benzoate1567
tert-Butyl hexanoate (alkyl)390

Data adapted from .

Scientific Research Applications

Tert-butyl 3-fluorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and fluorinated compounds.

    Medicine: It serves as a building block for the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.

    Industry: this compound is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluorobenzoate depends on the specific application and the target molecule. In general, the ester group can undergo hydrolysis to release the active 3-fluorobenzoic acid, which can then interact with biological targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-fluorobenzoate: Similar in structure but with the fluorine atom at the para position.

    Tert-butyl 3-chlorobenzoate: Contains a chlorine atom instead of fluorine.

    Tert-butyl 3-bromobenzoate: Contains a bromine atom instead of fluorine.

Uniqueness

Tert-butyl 3-fluorobenzoate is unique due to the presence of the fluorine atom at the meta position, which can influence its reactivity and interactions with other molecules. The fluorine atom can enhance the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.

Biological Activity

Tert-butyl 3-fluorobenzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group and a fluorine atom attached to a benzoate structure. Its molecular formula is C11H13F O2, with a molecular weight of approximately 196.22 g/mol. The introduction of the fluorine atom enhances lipophilicity and may improve membrane permeability, critical factors in drug design.

Anticancer Potential

Research indicates that this compound exhibits promising anticancer properties. Its structural characteristics allow it to interact with various biological targets, influencing pathways associated with cell growth and apoptosis. In vitro studies have shown that compounds with similar structures can inhibit tumor cell proliferation, suggesting that this compound may also possess similar effects.

The mechanism of action for this compound likely involves:

  • Enzyme Interaction : The compound may modulate the activity of specific enzymes involved in cancer cell metabolism.
  • Receptor Binding : It can bind to receptors that regulate cell signaling pathways, potentially leading to altered cellular responses.
  • Induction of Apoptosis : By affecting critical pathways, it may induce programmed cell death in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of fluorinated benzoates, including this compound:

  • In Vitro Tumor Cell Studies :
    • A study demonstrated that derivatives of fluorinated benzoates inhibited the growth of various cancer cell lines. The presence of the fluorine atom was noted to enhance the inhibitory effects on tumor growth compared to non-fluorinated counterparts.
  • Synthetic Applications :
    • This compound has been utilized as an intermediate in the synthesis of more complex organic molecules with potential therapeutic applications. Its ability to undergo further chemical transformations makes it valuable in drug development .
  • Comparative Analysis :
    • A comparative study highlighted the unique biological properties of this compound against other halogenated benzoates, showing superior activity in certain assays related to enzyme inhibition and receptor binding .

Data Tables

Compound Activity Mechanism Reference
This compoundAnticancerEnzyme modulation, receptor binding
Tert-butyl 2-bromo-3-fluorobenzoateAntitumorApoptosis induction
Tert-butyl 2-amino-5-chloro-3-fluorobenzoateEnzyme interactionSpecific target modulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-fluorobenzoate, and how can reaction efficiency be optimized?

  • Methodological Answer : A common approach involves the esterification of 3-fluorobenzoic acid with tert-butanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) in anhydrous conditions. To optimize yield, use Dean-Stark traps to remove water and drive equilibrium completion. Reaction monitoring via thin-layer chromatography (TLC) or in situ IR spectroscopy ensures progress. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR can confirm the tert-butyl group (e.g., singlet at ~1.4 ppm for 1^1H) and aromatic fluorine coupling patterns. 19^{19}F NMR identifies fluorine environment shifts.
  • IR Spectroscopy : Validate ester carbonyl (C=O stretch at ~1720 cm1^{-1}) and C-F bonds (~1100 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : For definitive conformation analysis, particularly if steric effects from the tert-butyl group influence crystal packing .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer :

  • Ventilation : Use fume hoods to minimize inhalation of vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers at room temperature, away from strong oxidizers or acids to prevent decomposition.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as halogenated waste. Avoid sparks or flames due to potential combustion byproducts .

Q. How does the tert-butyl group influence the solubility and stability of 3-fluorobenzoate derivatives?

  • Methodological Answer : The tert-butyl group enhances lipophilicity, reducing water solubility but improving stability against nucleophilic attack. Solubility in organic solvents (e.g., dichloromethane, ethyl acetate) facilitates reaction workup. Stability studies under varying pH and temperature (e.g., TGA/DSC analysis) can quantify degradation thresholds. For hydrolytic stability, monitor ester cleavage via HPLC under acidic/basic conditions .

Advanced Research Questions

Q. How can experimental design optimize this compound’s use in multi-step syntheses (e.g., as a protecting group)?

  • Methodological Answer : Apply factorial design (e.g., Box-Behnken) to optimize reaction parameters:

  • Variables : Temperature, catalyst loading, solvent polarity.
  • Response Metrics : Yield, purity, reaction time.
  • Validation : Use ANOVA to identify significant factors. For example, in peptide coupling, tert-butyl esters are stable under basic conditions but cleaved with trifluoroacetic acid (TFA), enabling orthogonal protection strategies .

Q. What are the metabolic or degradation pathways of this compound in environmental or biological systems?

  • Methodological Answer : Microbial degradation studies using Pseudomonas spp. or Rhodococcus strains can identify defluorination pathways. Isotopic labeling (18^{18}O or 19^{19}F tracking) quantifies intermediates like 3-fluorobenzoic acid. Compare with 2- and 4-fluorobenzoate degradation rates via LC-MS, noting that 3-fluorobenzoate is less metabolically accessible due to steric hindrance from the tert-butyl group .

Q. How do solvent effects and steric hindrance from the tert-butyl group influence reaction kinetics in fluorinated benzoate systems?

  • Methodological Answer : Kinetic studies (e.g., stopped-flow spectrophotometry) under varying solvent polarities (DMF vs. THF) reveal transition-state stabilization. Steric effects are quantified via Hammett plots using substituted benzoates. Computational modeling (DFT with explicit solvent molecules) predicts regioselectivity in nucleophilic substitutions, where the tert-butyl group destabilizes axial attack .

Q. What strategies resolve contradictions in spectral data or unexpected reactivity of this compound?

  • Methodological Answer :

  • Dynamic NMR : Resolve conformational equilibria (e.g., tert-butyl rotation barriers) at low temperatures.
  • Isotopic Labeling : Use 2^{2}H or 13^{13}C-labeled analogs to trace reaction pathways.
  • Cross-Validation : Compare experimental data (e.g., NOESY for spatial proximity) with computational simulations (MD or DFT) to reconcile anomalies in reaction mechanisms .

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